
1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, a methyl group attached to the pyrazole ring, and a carboxylic acid functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity .
Preparation Methods
The synthesis of 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of 4-trifluoromethylphenylhydrazine with a suitable diketone, followed by cyclization and subsequent functional group transformations. One common method involves the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine to form the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its hydrophobicity and electron-withdrawing capacity. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: This compound also contains a trifluoromethyl group and a pyrazole ring but differs in its fused-ring structure, which can lead to different biological activities.
4-(Trifluoromethyl)phenol: This compound contains a trifluoromethyl group attached to a phenol ring and is used in various chemical and pharmaceutical applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Trifluoromethyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative notable for its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C₁₂H₉F₃N₂O₂
- Molecular Weight : 270.21 g/mol
- Structure : The compound features a trifluoromethyl group at the para position of the phenyl ring and a methyl group at the 5-position of the pyrazole ring, which contributes to its distinctive properties.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methyl-1H-pyrazole-3-carboxylic acid | C₁₁H₁₀N₂O₂ | Lacks trifluoromethyl group; shows different reactivity |
| 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₅F₃N₂O₂ | Different position of trifluoromethyl group; potential anti-inflammatory activity |
| 4-Benzoyl-5-(trifluoromethyl)phenylpyrazole | C₁₅H₁₂F₃N₂O | Contains benzoyl group; used in organic synthesis |
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for improving bioavailability and efficacy against biological targets .
Case Studies and Research Findings
Recent studies have focused on optimizing derivatives of pyrazoles for improved pharmacokinetic profiles. For instance, modifications to the pyrazole scaffold have led to enhanced potency against malaria parasites while maintaining metabolic stability .
In one study, a related compound was evaluated for its ability to inhibit PfATP4, demonstrating an effective EC₅₀ value of 0.064 μM, indicating strong antiparasitic activity. The introduction of polar functional groups was found to balance aqueous solubility and metabolic stability, crucial factors in drug development .
Properties
Molecular Formula |
C12H9F3N2O2 |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-6-10(11(18)19)16-17(7)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,18,19) |
InChI Key |
JIIXRXWVDOIXQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















